

CAS number and other identifiers for 2-Methylpent-2-en-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpent-2-en-1-ol

Cat. No.: B091347

[Get Quote](#)

An In-depth Technical Guide to 2-Methylpent-2-en-1-ol

This technical guide provides a comprehensive overview of **2-Methylpent-2-en-1-ol**, including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Identifiers and Chemical Structure

2-Methylpent-2-en-1-ol is an unsaturated alcohol. For clarity in research and documentation, it is crucial to utilize its standardized identifiers. The primary CAS number for the compound is 1610-29-3, with the (E)-isomer also identified by CAS number 16958-19-3.[1][2]

Identifier	Value
Chemical Name	2-Methylpent-2-en-1-ol[3]
CAS Number	1610-29-3[3][4][5][6]
(E)-Isomer CAS Number	16958-19-3[1][2]
Molecular Formula	C6H12O[1][3][5][7][8]
Molecular Weight	100.161 g/mol [3][8]
IUPAC Name	(E)-2-methylpent-2-en-1-ol[7]
Synonyms	2-Methyl-2-penten-1-ol, (E)-2-methylpent-2-en-1-ol, 2-Methyl-2-pentene-1-ol[2][3][5]
European Community (EC) Number	216-549-6[3]
DSSTox Substance ID	DTXSID601030860[3]
InChI	InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+[7]
InChIKey	KIKXGIRAIYTCRB-GQCTYLIASA-N[5][7]
Canonical SMILES	CCC=C(C)CO[3][8]
Isomeric SMILES	CC/C=C(\C)/CO[3]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **2-Methylpent-2-en-1-ol** is presented below. These data are essential for laboratory handling, safety assessments, and for predicting the compound's behavior in various experimental settings.

Property	Value
Boiling Point	167.5°C at 760 mmHg[3]
Melting Point	22.55°C (estimate)[3]
Flash Point	60.8°C[3]
Density	0.845 g/cm ³ [3]
Vapor Pressure	0.558 mmHg at 25°C[3]
Refractive Index	1.4289 (estimate)[3]
pKa	14.73 ± 0.10 (Predicted)[3]
LogP	1.33500[3]
Oral LD50 (rat)	4920 mg/kg[9]
Dermal LD50 (rabbit)	3 mL/kg[9]

Experimental Protocols: Synthesis of 2-Methylpent-2-en-1-ol

While a specific, detailed, step-by-step published protocol for the synthesis of **2-Methylpent-2-en-1-ol** is not readily available, a plausible and commonly employed two-step synthetic route can be constructed from the existing literature. This involves the initial synthesis of the precursor, 2-methyl-2-pentenal, followed by its selective reduction to the target allylic alcohol.

Step 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation of Propanal

The precursor, 2-methyl-2-pentenal, is synthesized through the self-aldol condensation of propanal.[3] This reaction is typically catalyzed by a base.

Materials:

- Propanal

- Nitrogenous organic base (e.g., pyrrolidine, morpholine) or a solid base catalyst (e.g., activated hydrotalcite)[10][11]
- Organic acid (e.g., acetic acid or propionic acid, if using a nitrogenous base)[10]
- Reaction vessel with stirrer, condenser, and temperature control
- Separatory funnel
- Distillation apparatus

Methodology:

- The reaction vessel is charged with propanal.
- If using a nitrogenous base and organic acid, these are mixed with the propanal. The mixture is stirred to initiate the reaction.[10]
- Alternatively, if using a solid catalyst like activated hydrotalcite, the propanal is heated with the catalyst under an inert atmosphere (e.g., nitrogen).[11] The reaction progress can be monitored by gas chromatography.[11]
- Upon completion of the reaction, the mixture is cooled.
- If a nitrogenous base was used, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.[10] The organic layer, containing the crude 2-methyl-2-pentenal, is separated.
- If a solid catalyst was used, it is removed by filtration.[11]
- The crude 2-methyl-2-pentenal is then purified by distillation.

Step 2: Reduction of 2-Methyl-2-pentenal to 2-Methylpent-2-en-1-ol

The selective reduction of the aldehyde functional group in 2-methyl-2-pentenal, without affecting the carbon-carbon double bond, yields the desired **2-Methylpent-2-en-1-ol**. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH_4).[3]

Materials:

- 2-Methyl-2-pentenal (from Step 1)
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Reaction vessel with a stirrer, dropping funnel, and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon)
- Ice bath
- Dilute sulfuric acid or a solution of Rochelle's salt for work-up
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Rotary evaporator
- Chromatography or distillation apparatus for purification

Methodology:

- A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is prepared in the reaction vessel and cooled in an ice bath.
- A solution or slurry of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.
- The LiAlH_4 solution is added dropwise to the cooled solution of 2-methyl-2-pentenal with continuous stirring, maintaining a low temperature.
- After the addition is complete, the reaction mixture may be stirred at room temperature for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

- The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄) or a saturated aqueous solution of Rochelle's salt, while cooling in an ice bath.
- The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of diethyl ether.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **2-Methylpent-2-en-1-ol**.
- The crude product can be further purified by fractional distillation or column chromatography.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of **2-Methylpent-2-en-1-ol**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Methylpent-2-en-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Versatile Preparation of α,β -Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]
- 2. Oxidation of allylic alcohols to α,β -unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Methylpent-2-enal | Benchchem [benchchem.com]
- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. α -Functionally Substituted α,β -Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and other identifiers for 2-Methylpent-2-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091347#cas-number-and-other-identifiers-for-2-methylpent-2-en-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com